2,3-Dichloro-4,5,6-trifluorophenol

Descripción general

Descripción

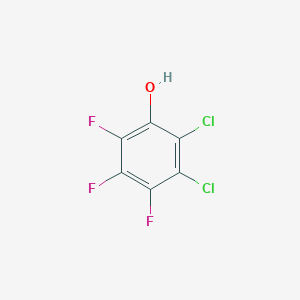

2,3-Dichloro-4,5,6-trifluorophenol is a halogenated phenol compound with the molecular formula C6HCl2F3O. It is characterized by the presence of chlorine and fluorine atoms attached to a phenol ring, which imparts unique chemical properties to the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4,5,6-trifluorophenol typically involves the halogenation of a phenol precursor. One common method includes the reaction of 2,3,4,5,6-pentafluorophenol with chlorine gas under controlled conditions to selectively introduce chlorine atoms at the 2 and 3 positions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-4,5,6-trifluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form less halogenated phenols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted phenols depending on the nucleophile used.

Oxidation: Major products include quinones and other oxidized phenolic compounds.

Reduction: Reduced phenols with fewer halogen atoms.

Aplicaciones Científicas De Investigación

2,3-Dichloro-4,5,6-trifluorophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-4,5,6-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trifluorophenol: Another halogenated phenol with similar properties but different substitution patterns.

2,4,6-Trichlorophenol: Contains chlorine atoms instead of fluorine, leading to different reactivity and applications.

2,3,4-Trifluorophenol: Similar fluorination pattern but lacks chlorine atoms

Uniqueness

Its unique substitution pattern allows for selective reactions and interactions in various chemical and biological contexts .

Actividad Biológica

2,3-Dichloro-4,5,6-trifluorophenol is a halogenated phenolic compound with significant biological activity. Its unique chemical structure, characterized by the presence of multiple halogen atoms, contributes to its potential applications in various fields, including pharmaceuticals and agriculture. This article reviews the biological activity of this compound, highlighting its effects on plant growth and its potential as a herbicide.

Chemical Structure and Properties

The chemical formula for this compound is C_6Cl_2F_3O. The presence of chlorine and fluorine atoms enhances the lipophilicity and reactivity of the compound, making it an interesting candidate for biological studies.

Herbicidal Effects

Recent studies have demonstrated that this compound exhibits herbicidal properties. In one study, various halogenated phenols were tested for their effects on the growth of Arabidopsis thaliana, a model organism in plant biology. The results indicated that this compound significantly inhibited seed germination and plant growth at low concentrations (0.1 ppm), suggesting its potential as a pre-emergent herbicide .

| Concentration (ppm) | Seed Germination (%) | Fresh Weight (mg) | Number of Rosette Leaves |

|---|---|---|---|

| 0.01 | 95 | 120 | 10 |

| 0.1 | 60 | 80 | 8 |

| 1 | 20 | 30 | 5 |

Table 1: Effect of this compound on Arabidopsis thaliana growth parameters.

The herbicidal activity of halogenated phenols like this compound is believed to involve disruption of hormonal balance in plants. Specifically, these compounds may interfere with auxin transport or metabolism, leading to abnormal growth patterns and eventual plant death .

Study on Plant Growth Inhibition

In a detailed case study involving several halogenated phenols, including this compound:

- The compound was applied at varying concentrations to monitor its effects on seed germination and overall plant health.

- Results showed a dose-dependent response where higher concentrations led to more significant inhibition of growth and development.

Findings:

- At concentrations above 0.1 ppm, there was a marked decrease in both seed germination rates and biomass accumulation.

- The compound's effects were compared with other known herbicides to assess relative potency.

Propiedades

IUPAC Name |

2,3-dichloro-4,5,6-trifluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKHIRSCBHJVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613906 | |

| Record name | 2,3-Dichloro-4,5,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19758-06-6, 63183-99-3 | |

| Record name | 2,3-Dichloro-4,5,6-trifluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19758-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4,5,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.